N-CBZ-4-AMINO-2-FLUOROPHENYLBORONIC ACID
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Overview
Description
Mechanism of Action
Target of Action
The primary target of (4-((Benzyloxy)carbonyl)-2-fluorophenyl)boronic acid is the palladium (II) complex . This compound is used as an organoboron reagent in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound, which is formally nucleophilic, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this reaction contributes to the formation of carbon-carbon bonds .
Pharmacokinetics
Its use in the sm coupling reaction suggests that it is relatively stable, readily prepared, and generally environmentally benign .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the SM coupling reaction . This reaction is widely applied in organic synthesis, contributing to the creation of a variety of complex organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-CBZ-4-AMINO-2-FLUOROPHENYLBORONIC ACID typically involves the following steps:
Protection of the Amino Group: The amino group of 4-amino-2-fluorophenylboronic acid is protected using benzyloxycarbonyl chloride (CBZ-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Industrial methods may also include continuous flow synthesis and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-CBZ-4-AMINO-2-FLUOROPHENYLBORONIC ACID undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The CBZ protecting group can be removed through hydrogenation or other reduction methods.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Boronic esters or anhydrides.
Reduction: 4-amino-2-fluorophenylboronic acid.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Scientific Research Applications
N-CBZ-4-AMINO-2-FLUOROPHENYLBORONIC ACID has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Industry: The compound is utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
4-AMINO-2-FLUOROPHENYLBORONIC ACID: Lacks the CBZ protecting group, making it less stable and selective.
N-CBZ-4-AMINO-2-CHLOROPHENYLBORONIC ACID: Contains a chlorine atom instead of fluorine, resulting in different reactivity and binding properties.
N-CBZ-4-AMINO-2-METHYLPHENYLBORONIC ACID: Contains a methyl group, affecting its steric and electronic properties.
Uniqueness: N-CBZ-4-AMINO-2-FLUOROPHENYLBORONIC ACID is unique due to the presence of both the CBZ protecting group and the fluorine atom. This combination provides enhanced stability, selectivity, and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(2-fluoro-4-phenylmethoxycarbonylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BFO4/c16-13-8-11(6-7-12(13)15(18)19)14(17)20-9-10-4-2-1-3-5-10/h1-8,18-19H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOERPIDBVIPDOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857188 |
Source
|
Record name | {4-[(Benzyloxy)carbonyl]-2-fluorophenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874290-59-2 |
Source
|
Record name | {4-[(Benzyloxy)carbonyl]-2-fluorophenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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